Zotepine

receptor binding atypical antipsychotic 5-HT2A/D2 ratio

Zotepine combines 5-HT₂A/D₂ antagonism (ratio 0.30) with intrinsic norepinephrine reuptake inhibition via norzotepine (IC₅₀ = 51 nM)—a dual mechanism conferring antidepressant-like activity absent in olanzapine, risperidone, or haloperidol. Superior negative symptom reduction vs. haloperidol (SANS: –23.82 vs. –15.15; p<0.05). Ideal for preclinical models of social withdrawal, anhedonia, and avolition without adjunctive antidepressant co-administration. Intermediate metabolic risk (~2.3 kg/month) and prolonged t₁/₂ (21.0 ± 8.9 h) enable once-daily chronic dosing. ≥98% HPLC. Research use only.

Molecular Formula C18H18ClNOS
Molecular Weight 331.9 g/mol
CAS No. 26615-21-4
Cat. No. B048254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZotepine
CAS26615-21-4
Synonyms2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine;  Dibenzo[b,f]thiepin Ethanamine Deriv.;  Lodopin;  Nipolept; 
Molecular FormulaC18H18ClNOS
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3
InChIKeyHDOZVRUNCMBHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPoorly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Zotepine (CAS 26615-21-4): A Multi-Target Atypical Antipsychotic with Distinct Serotonergic and Noradrenergic Pharmacology


Zotepine (CAS 26615-21-4) is a dibenzothiepine atypical antipsychotic that exhibits high-affinity antagonist activity at serotonin 5-HT₂A (Kᵢ = 0.69–2.6 nM) and dopamine D₂ receptors (Kᵢ = 2.3–8 nM), with comparable potency at histamine H₁ (IC₅₀ = 8.0 nM) and α₁-adrenergic receptors (Kd = 7.3 nM) [1]. Unlike most second-generation antipsychotics, zotepine and its major active metabolite norzotepine inhibit norepinephrine reuptake—a property associated with additional antidepressant-like effects and reduced extrapyramidal symptom liability [2][3]. The compound demonstrates clinical efficacy comparable to haloperidol and chlorpromazine in managing positive symptoms of schizophrenia while exhibiting superior efficacy against negative symptoms [4].

Why Zotepine Cannot Be Simply Substituted with Clozapine, Olanzapine, or Haloperidol in Research and Clinical Applications


Direct substitution of zotepine with other atypical or typical antipsychotics is pharmacologically unsound due to fundamental differences in receptor occupancy profiles, metabolite pharmacology, and clinical outcome patterns. Zotepine exhibits a 5-HT₂A/D₂ binding ratio (Kᵢ: 0.69 nM / 2.3 nM = 0.30) that is substantially lower than clozapine (Kᵢ: 8.9 nM / 130 nM ≈ 0.068) and olanzapine (Kᵢ: 2.5 nM / 20 nM = 0.125), resulting in relatively greater D₂ occupancy at therapeutic doses [1]. Unlike clozapine, olanzapine, or risperidone, zotepine possesses intrinsic norepinephrine reuptake inhibition activity (IC₅₀ = 51 nM for norzotepine) that confers antidepressant-like properties not observed with most comparators [2]. Clinically, zotepine produces superior negative symptom reduction versus haloperidol (SANS: –23.82 vs. –15.15, p<0.05) [3] yet remains less efficacious than clozapine in treatment-resistant populations (BPRS total score difference: MD –6.00 favoring clozapine) [4]. These divergent pharmacological and clinical signatures preclude simple interchangeability and mandate compound-specific selection criteria.

Zotepine Comparative Evidence Guide: Quantified Differentiation from Atypical and Typical Antipsychotic Comparators


Zotepine Exhibits a Distinct 5-HT₂A/D₂ Binding Ratio Compared to Clozapine and Olanzapine

Zotepine demonstrates a 5-HT₂A/D₂ receptor affinity ratio of 0.30 (Kᵢ: 0.69 nM for 5-HT₂A vs. 2.3 nM for D₂), which differs markedly from clozapine (Kᵢ: 8.9 nM vs. 130 nM; ratio ≈0.068) and olanzapine (Kᵢ: 2.5 nM vs. 20 nM; ratio = 0.125) [1]. This lower ratio indicates relatively greater D₂ occupancy at therapeutic doses compared to clozapine and olanzapine, predicting distinct efficacy and side-effect profiles [1].

receptor binding atypical antipsychotic 5-HT2A/D2 ratio

Zotepine and Its Metabolite Norzotepine Inhibit Norepinephrine Reuptake: A Property Absent in Clozapine, Olanzapine, and Haloperidol

Zotepine is distinguished from all other atypical antipsychotics except clozapine by its inhibition of norepinephrine reuptake. Its major active metabolite norzotepine demonstrates 7- to 16-fold more potent norepinephrine reuptake inhibition than the parent compound (norzotepine IC₅₀ = 51 nM) [1]. This pharmacological property is absent in olanzapine, risperidone, haloperidol, and chlorpromazine, which lack meaningful norepinephrine transporter affinity [2]. In vivo, norzotepine (but not zotepine) antagonized reserpine-induced hypothermia (a functional assay of norepinephrine reuptake inhibition) and produced antidepressant-like effects in the forced-swim test at doses ≥1 mg/kg i.p. [1].

norepinephrine reuptake inhibition antidepressant activity norzotepine

Zotepine Demonstrates Superior Negative Symptom Reduction Compared to Haloperidol in Acute Schizophrenia

In an 8-week multicenter, randomized, double-blind trial (n=126) comparing zotepine (150–300 mg/day) with haloperidol (10–20 mg/day) in patients with acute exacerbation of schizophrenia, zotepine produced significantly greater improvement in negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS) [1]. Zotepine reduced SANS scores by 23.82 points from baseline compared to 15.15 points for haloperidol (p<0.05; 95% CI for difference: –18.03) [1]. Positive symptom reduction was comparable between groups (BPRS: –17.03 vs. –13.45; 95% CI: –9.34) [1].

negative symptoms clinical efficacy SANS scale

Zotepine Produces Significantly Lower Extrapyramidal Symptoms (EPS) Than Haloperidol and Chlorpromazine

Zotepine demonstrates a favorable extrapyramidal symptom (EPS) profile relative to typical antipsychotics. In head-to-head trials, EPS incidence with zotepine ranged from 8–29% compared to significantly higher rates with haloperidol [1]. In one direct comparison, zotepine reduced EPMS scores (–0.34) whereas haloperidol increased EPMS scores (+2.32; p<0.05) [2]. The number needed to treat (NNT) to avoid EPS with zotepine versus haloperidol is 5, indicating a moderate protective effect relative to clozapine (NNT=2) but superior to olanzapine [3]. However, compared to clozapine, zotepine induces more movement disorders requiring antiparkinson medication (RR 18.75, 95% CI 1.17 to 301.08; NNH=3) [4].

extrapyramidal symptoms tolerability EPS incidence

Zotepine Exhibits an Intermediate Metabolic Risk Profile: Lower Weight Gain Liability Than Olanzapine and Clozapine

Comprehensive comparative analysis of metabolic adverse effects among second-generation antipsychotics stratifies zotepine in the low-to-moderate risk category for clinically significant weight gain, in contrast to the high-risk designation for clozapine and olanzapine [1]. Mean weight gain with zotepine is reported as 2.3 kg/month [2], comparable to quetiapine (1.8 kg/month) but lower than olanzapine (2.3 kg/month average; some reports indicate higher cumulative gain) and clozapine (1.7 kg/month) [2]. In head-to-head comparison with haloperidol, zotepine produced significantly greater weight increase (zotepine: +3.6 kg vs. classic neuroleptics: +1.3 kg) [3]. The rank order of diabetes and dyslipidemia risk follows a similar pattern, with zotepine demonstrating a risk profile intermediate between high-risk agents (clozapine, olanzapine) and metabolically neutral agents (ziprasidone, aripiprazole) [1].

metabolic effects weight gain diabetes risk

Zotepine Demonstrates Prolonged Elimination Half-Life (t₁/₂ ≈ 21 Hours) Enabling Once-Daily Dosing in Research Protocols

Single oral dose pharmacokinetic studies in healthy male volunteers (n=14) reveal that zotepine exhibits an elimination half-life (t₁/₂) of 21.0 ± 8.9 hours, which is substantially longer than previously reported values for this compound and exceeds that of several comparator antipsychotics [1]. The time to maximum plasma concentration (tₘₐₓ) is 3.8 ± 1.2 hours, with an apparent volume of distribution of 109.0 ± 59.0 L/kg [1]. This extended half-life supports once-daily dosing, in contrast to agents such as quetiapine (t₁/₂ ≈ 6–7 hours) and ziprasidone (t₁/₂ ≈ 7 hours) which require twice-daily administration [2]. Zotepine demonstrates high plasma protein binding (97%) and preferential brain distribution, with brain-to-plasma concentration ratios of 20–30:1 [3].

pharmacokinetics half-life dosing frequency

Optimal Research and Industrial Applications for Zotepine Based on Quantitative Differentiation Evidence


Preclinical Investigation of Dual Antipsychotic-Antidepressant Mechanisms

Zotepine is uniquely suited for research paradigms exploring combined antipsychotic and antidepressant pharmacology within a single molecular entity. The compound's norepinephrine reuptake inhibition (norzotepine IC₅₀ = 51 nM; 7- to 16-fold more potent than parent) provides a mechanism absent in olanzapine, risperidone, and haloperidol [1]. Researchers can utilize zotepine in rodent behavioral models—including forced-swim tests, reserpine-induced hypothermia assays, and chronic mild stress paradigms—to dissect the contribution of NET inhibition to antipsychotic efficacy and negative symptom improvement without requiring adjunctive antidepressant co-administration [1].

Negative Symptom-Focused Schizophrenia Research

Investigators studying the pathophysiology and treatment of negative symptoms in schizophrenia should prioritize zotepine as an experimental tool due to its demonstrated superiority over haloperidol (SANS improvement: –23.82 vs. –15.15 points; p<0.05) [2]. This quantified advantage supports the compound's use in animal models of social withdrawal, anhedonia, and avolition, as well as in human experimental medicine studies where negative symptom amelioration is the primary endpoint [2]. Zotepine's 5-HT₂A/D₂ ratio (0.30) may serve as a reference point for medicinal chemistry efforts aimed at optimizing negative symptom efficacy [3].

Metabolic Side Effect Comparator Studies in Antipsychotic Development

Zotepine's intermediate metabolic risk profile (low-to-moderate weight gain liability: ~2.3 kg/month) positions it as an ideal comparator or reference compound in studies investigating antipsychotic-induced weight gain and metabolic dysfunction [4]. Unlike clozapine and olanzapine (high risk), zotepine produces measurable but attenuated metabolic effects, allowing researchers to identify mechanisms that distinguish moderate from severe metabolic liability [4]. This makes zotepine particularly valuable in preclinical screening cascades for novel antipsychotics and in mechanistic studies of hypothalamic feeding circuitry [4].

Extended Half-Life Antipsychotic Research Requiring Once-Daily Dosing

For chronic administration studies in animal models or human experimental protocols where once-daily dosing is required for logistical or compliance reasons, zotepine's prolonged elimination half-life (t₁/₂ = 21.0 ± 8.9 hours) offers a practical advantage over shorter-acting atypical antipsychotics such as quetiapine (t₁/₂ ≈ 6–7 hours) and ziprasidone (t₁/₂ ≈ 7 hours) [5]. This pharmacokinetic property reduces dosing frequency while maintaining stable plasma concentrations, minimizing circadian fluctuations that could confound behavioral or neurochemical outcome measures [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zotepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.